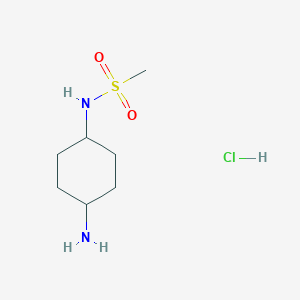![molecular formula C13H21NO2 B1525915 3-亚甲基-8-Boc-8-氮杂双环[3.2.1]辛烷 CAS No. 273207-57-1](/img/structure/B1525915.png)
3-亚甲基-8-Boc-8-氮杂双环[3.2.1]辛烷
描述
3-Methylene-8-boc-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C13H21NO2 and its molecular weight is 223.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylene-8-boc-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
托烷生物碱的合成
8-氮杂双环[3.2.1]辛烷骨架是合成托烷生物碱的关键组成部分,托烷生物碱是一类具有多种生物活性的化合物 . 这些生物碱因其潜在的治疗应用而受到研究,尤其是在治疗帕金森病、抑郁症、精神分裂症和惊恐障碍等神经和精神疾病方面 . 对该骨架进行立体选择性构建对于制备这些生物活性化合物至关重要。
对映选择性构建
研究一直致力于对映选择性构建8-氮杂双环[3.2.1]辛烷骨架,这对创建具有特定立体化学的化合物至关重要 . 这在药物研究中尤为重要,因为药物的立体化学会影响其疗效和安全性。
方法学发展
该化合物一直是方法学发展中心的焦点,旨在直接在产生8-氮杂双环[3.2.1]辛烷结构的转化中实现立体化学控制 . 这包括从非手性托品酮衍生物开始的去对称化过程,对复杂分子的简化合成具有重要意义。
生物活性研究
3-亚甲基-8-Boc-8-氮杂双环[3.2.1]辛烷的核心中结构是具有广泛生物活性的化合物的组成部分 . 该领域的研究侧重于了解对骨架的修饰如何影响生物相互作用和活性,这对药物的发现和开发至关重要。
立体控制形成
双环骨架的立体控制形成是一个关键的研究领域。 大多数方法依赖于对映选择性构建包含所有所需立体化学信息的无环起始材料 . 这项研究是合成有机化学领域的基础。
次生代谢产物的产生
托烷生物碱包含8-氮杂双环[3.2.1]辛烷核心,是多种植物物种产生的次生代谢产物 . 了解这些代谢物的生物合成和合成途径可以推动农业科学和植物来源药物的生产方面的进步。
属性
IUPAC Name |
tert-butyl 3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYREKPRWPYDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

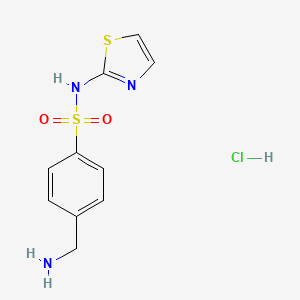
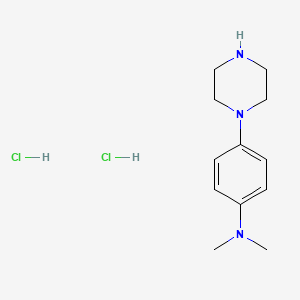
![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
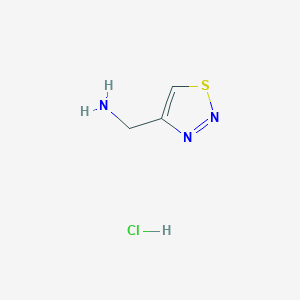

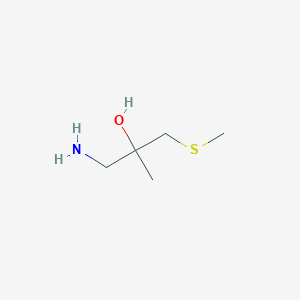
![2-[4-(1,3-Thiazole-4-amido)phenyl]acetic acid](/img/structure/B1525843.png)
![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)
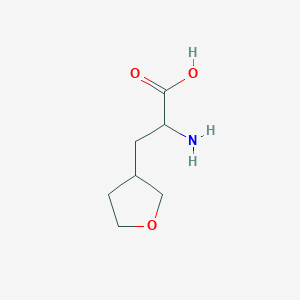

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)

![Ethyl[1-(pyridin-4-yl)ethyl]amine dihydrochloride](/img/structure/B1525853.png)
